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Abstract
Regrelor, an experimental antiplatelet agent, shares a foundational structural similarity with

adenosine monophosphate (AMP), a key endogenous signaling molecule. This guide provides

an in-depth technical analysis of the structural relationship between Regrelor and AMP, their

comparative effects on the P2Y12 receptor, and the experimental methodologies used to

characterize these interactions. All quantitative data are summarized in structured tables, and

key experimental and signaling pathways are visualized using Graphviz diagrams.

Introduction
Adenosine monophosphate (AMP) is a central purinergic signaling molecule that, along with

adenosine diphosphate (ADP), plays a crucial role in numerous physiological processes,

including platelet aggregation. The P2Y12 receptor, a G protein-coupled receptor on the

platelet surface, is a key target for antiplatelet therapies as its activation by ADP initiates a

signaling cascade leading to thrombus formation. Regrelor is a synthetic AMP analog designed

as a P2Y12 receptor antagonist to inhibit platelet aggregation. Understanding the structural

similarities and differences between Regrelor and the endogenous ligand AMP is critical for

elucidating its mechanism of action and for the rational design of novel antiplatelet agents.
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Regrelor was synthesized from adenosine diphosphate (ADP) and is structurally analogous to

AMP. The core structure of both molecules consists of a purine (adenine) base, a ribose sugar,

and a phosphate group. However, Regrelor incorporates specific modifications to enhance its

antagonistic activity and drug-like properties.

The key structural modifications in Regrelor compared to AMP are:

N6-position of the Adenine Ring: An ethylurea group is attached to the N6 position of the

adenine base.

C2' and C3' Positions of the Ribose Sugar: A lipophilic cinnamaldehyde moiety is added at

the C2' and C3' positions of the ribose sugar.

These modifications are illustrated in the structural formulas below.

Molecule Chemical Structure Molecular Formula Key Features

Adenosine

Monophosphate

(AMP)

[Image of AMP

structure]
C₁₀H₁₄N₅O₇P[1]

Adenine base, ribose

sugar, one phosphate

group.[1]

Regrelor
[Image of Regrelor

structure]
C₂₂H₂₅N₆O₈P

Adenine with N6-

ethylurea substitution,

ribose with C2',C3'-

cinnamaldehyde

modification, one

phosphate group.

Functional Consequences of Structural Similarity
The structural similarity of Regrelor to AMP allows it to bind to the P2Y12 receptor, the same

receptor that binds the endogenous agonist ADP. However, the modifications in Regrelor's

structure cause it to act as a competitive antagonist, blocking the receptor and preventing its

activation by ADP.

Mechanism of Action at the P2Y12 Receptor
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Regrelor is a reversible, competitive antagonist of the P2Y12 receptor. By occupying the ADP

binding site, Regrelor prevents the conformational changes in the receptor necessary for

downstream signaling, thereby inhibiting platelet activation and aggregation.

Quantitative Comparison of Activity
While direct head-to-head binding affinity data (Ki or Kd) for Regrelor versus AMP or its stable

analog 2-MeS-ADP at the P2Y12 receptor is not readily available in the public domain, the

inhibitory potency of Regrelor has been quantified in functional assays.

Compound Parameter Value Assay

Regrelor IC₅₀ 16 nM

Inhibition of ADP-

induced platelet

aggregation

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for

50% inhibition in vitro.

Signaling Pathways
Activation of the P2Y12 receptor by ADP initiates a Gαi-coupled signaling cascade that leads to

platelet aggregation. Regrelor, by blocking this receptor, inhibits these downstream events.
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Platelet MembraneADP

P2Y12 Receptor

Activates

Regrelor Inhibits

GαiActivates Adenylyl CyclaseInhibits ↓ cAMP PKA ActivationInhibits VASP Phosphorylation Platelet AggregationInhibits

Start

Prepare membranes from
platelets or P2Y12-expressing cells

Incubate membranes with radiolabeled agonist
(e.g., [³H]2-MeS-ADP) and varying

concentrations of Regrelor

Separate bound and free radioligand
(e.g., via filtration)

Quantify bound radioactivity
(scintillation counting)

Analyze data to determine
IC₅₀ and calculate Ki

End

 

Start

Prepare platelet-rich plasma (PRP)
from whole blood

Incubate PRP with varying
concentrations of Regrelor

Add a platelet agonist
(e.g., ADP)

Measure changes in light transmittance
over time using an aggregometer

Analyze aggregation curves
to determine IC₅₀

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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